molecular formula C16H17NO4 B11838902 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile CAS No. 58975-01-2

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile

Cat. No.: B11838902
CAS No.: 58975-01-2
M. Wt: 287.31 g/mol
InChI Key: LULUSKLIVDXHON-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones or aldehydes, while reduction of the carbonitrile group may produce primary amines .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group may facilitate binding to enzymes or receptors, while the chromene core can interact with cellular components to exert its effects. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile
  • 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one
  • 3-(C-methylcalix4resorcinarene)-2-hydroxypropoxy-propylsilyl-appended silica particles

Uniqueness

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

58975-01-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carbonitrile

InChI

InChI=1S/C16H17NO4/c1-3-4-11-5-6-14(20-9-10(2)18)15-13(19)7-12(8-17)21-16(11)15/h5-7,10,18H,3-4,9H2,1-2H3

InChI Key

LULUSKLIVDXHON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C#N

Origin of Product

United States

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